2-(2,2-Dimethylpropyl)azetidine
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Overview
Description
2-(2,2-Dimethylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(2,2-Dimethylpropyl)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges.
Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various substituents, including alkyl, allyl, vinyl, and benzyl groups.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropyl)azetidine has several scientific research applications, including:
Mechanism of Action
The specific mechanism of action for 2-(2,2-Dimethylpropyl)azetidine is not well-documented. azetidines generally exert their effects through interactions with molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The ring strain and unique reactivity of azetidines likely play a role in their mechanism of action, enabling them to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
2-(2,2-Dimethylpropyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)6-7-4-5-9-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
VEEXSRTUECBKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCN1 |
Origin of Product |
United States |
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